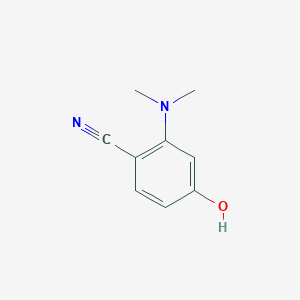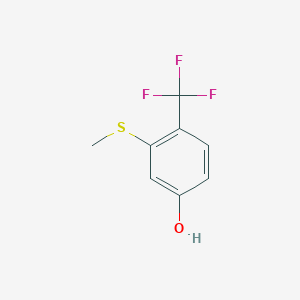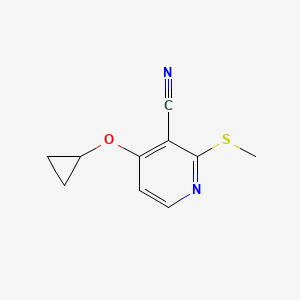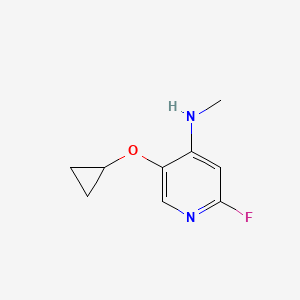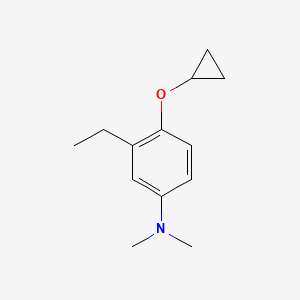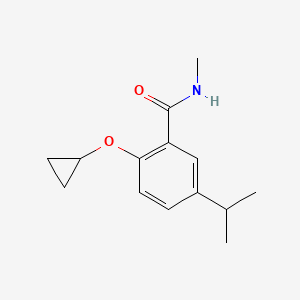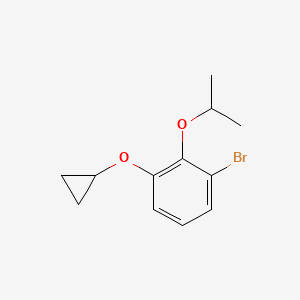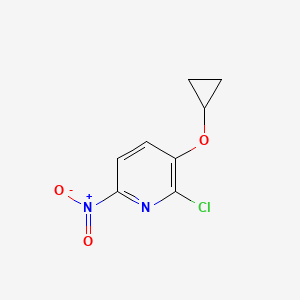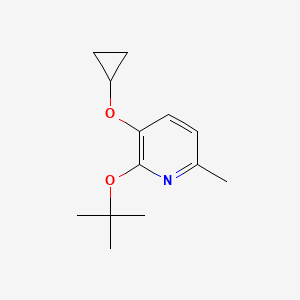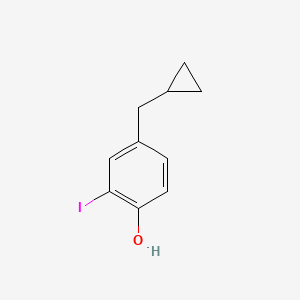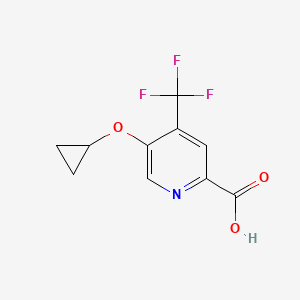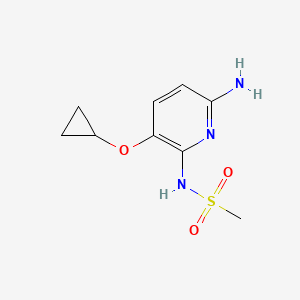
N-(6-Amino-3-cyclopropoxypyridin-2-YL)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Amino-3-cyclopropoxypyridin-2-YL)methanesulfonamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with an amino group, a cyclopropoxy group, and a methanesulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-3-cyclopropoxypyridin-2-YL)methanesulfonamide typically involves multi-step organic synthesisThe reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Amino-3-cyclopropoxypyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
N-(6-Amino-3-cyclopropoxypyridin-2-YL)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(6-Amino-3-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridine derivatives with amino and sulfonamide groups, such as:
- N-(6-Amino-3-methoxypyridin-2-YL)methanesulfonamide
- N-(6-Amino-3-ethoxypyridin-2-YL)methanesulfonamide
Uniqueness
N-(6-Amino-3-cyclopropoxypyridin-2-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
1243365-45-8 |
|---|---|
Molekularformel |
C9H13N3O3S |
Molekulargewicht |
243.29 g/mol |
IUPAC-Name |
N-(6-amino-3-cyclopropyloxypyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C9H13N3O3S/c1-16(13,14)12-9-7(15-6-2-3-6)4-5-8(10)11-9/h4-6H,2-3H2,1H3,(H3,10,11,12) |
InChI-Schlüssel |
LDBUUOYIPJFCJD-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=C(C=CC(=N1)N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


